6-Bromoquinoxalin-2(1H)-one
Overview
Description
6-Bromoquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a bromine atom at the 6th position and a keto group at the 2nd position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoxalin-2(1H)-one typically involves the bromination of quinoxalin-2(1H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The keto group at the 2nd position can undergo reduction to form the corresponding alcohol or oxidation to form quinoxaline-2,3-dione.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Major Products Formed:
Substitution Reactions: Products include 6-aminoquinoxalin-2(1H)-one, 6-thioquinoxalin-2(1H)-one, and 6-alkoxyquinoxalin-2(1H)-one.
Oxidation and Reduction Reactions: Products include quinoxaline-2,3-dione and quinoxalin-2(1H)-ol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromoquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit certain enzymes involved in cell division. The bromine atom and the keto group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
6-Bromoquinoxalin-2-amine: Similar in structure but with an amino group instead of a keto group.
Quinoxalin-2(1H)-one: Lacks the bromine atom at the 6th position.
3-Heteroaryl quinoxalin-2(1H)-ones: These compounds have various heteroaryl groups at the 3rd position.
Uniqueness: 6-Bromoquinoxalin-2(1H)-one is unique due to the presence of both a bromine atom and a keto group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
6-bromo-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBWPIXISLYKEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506872 | |
Record name | 6-Bromoquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-34-8 | |
Record name | 6-Bromo-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55687-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1,2-dihydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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